
Atovaquone
Overview
Description
Atovaquone is a chemical compound that belongs to the class of naphthoquinones. It is a hydroxy-1,4-naphthoquinone and an analog of both ubiquinone and lawsone. This compound is primarily used as an antimicrobial medication for the prevention and treatment of Pneumocystis jirovecii pneumonia and malaria . It has also shown potential in treating toxoplasmosis and babesiosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atovaquone can be synthesized through various methods. One common synthetic route involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-(4-chlorophenyl)cyclohexanone in the presence of a Lewis acid . The reaction conditions typically include the use of an organic solvent and a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The process may also involve the use of green and eco-friendly methods to minimize environmental impact .
Chemical Reactions Analysis
Condensation Reactions
The primary route involves AgNO₃-(NH₄)₂S₂O₈-mediated coupling of intermediates like 2-hydroxy-1,4-naphthoquinone (6a) and 4-(4-chlorophenyl)cyclohexanol (7) . This reaction forms dichlorinated intermediates (e.g., 8a,b ) in acetonitrile/water under reflux (75–80°C for 5–6 hours), achieving 47% yield . Subsequent hydrolysis with KOH in aqueous methanol (35–40°C for 18–20 hours) yields this compound isomers (1a,b ) at 67% yield , though final purification reduces this to 22–23% .
Key reagents and conditions :
Step | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
Coupling | AgNO₃, (NH₄)₂S₂O₈, ACN/H₂O, 75–80°C | 8(a,b) | 47% |
Hydrolysis | KOH, MeOH/H₂O, 35–40°C | 1(a,b) | 67% |
Purification | THF/ACN recrystallization | 1a | 22–23% |
Epimerization
The undesired cis-isomer (1b ) undergoes acid- or heat-mediated epimerization to the bioactive trans-isomer (1a ):
Phase-Transfer Catalysis (PTC)
Using Adogen®464 as a PTC during coupling improves conversion rates:
Isomer Separation Challenges
Reaction mixtures often produce racemic intermediates (e.g., 8a,b and 1a,b ), necessitating costly chromatographic separation. Strategies include:
- Solvent-mediated crystallization (ACN/THF) to isolate trans-isomers .
- Selective hydrolysis under basic conditions (KOH/MeOH) .
Reaction Byproducts and Mitigation
Stability and Degradation
This compound degrades under strong oxidative conditions :
- H₂O₂/Na₂CO₃ oxidizes the quinone core, forming inactive sulfonated derivatives .
- Light exposure accelerates decomposition, requiring storage in amber vials .
Pharmacological Interactions
While not a direct reaction, this compound inhibits cytochrome P450 enzymes (CYP3A4, CYP2C9) in vitro (IC₅₀ = 4.7–15 µM), potentially altering metabolism of co-administered drugs like zidovudine .
Scientific Research Applications
Antimalarial Applications
Atovaquone is primarily recognized for its effectiveness against Plasmodium species, particularly Plasmodium falciparum, which causes the most severe form of malaria. The drug is often used in combination with proguanil, enhancing its efficacy and reducing the risk of resistance.
Efficacy Against Malaria
- Clinical Trials : A meta-analysis of 27 studies involving 1960 patients demonstrated that this compound/proguanil had a treatment efficacy of 89%–98% for P. falciparum malaria . In another study, 104 patients treated with this compound plus proguanil showed a cure rate of 97% with minimal side effects .
- Mechanism of Action : this compound inhibits mitochondrial electron transport in parasites, leading to a collapse of mitochondrial membrane potential and subsequent parasite death . This mechanism is particularly effective since Plasmodium species cannot scavenge pyrimidines and rely on de novo synthesis.
Study | Patient Count | Cure Rate | Notes |
---|---|---|---|
Meta-analysis (27 studies) | 1960 | 89%-98% | Efficacy against P. falciparum |
Clinical trial (104 patients) | 104 | 97% | Minimal adverse effects |
Treatment of Pneumocystis Carinii Pneumonia
This compound is also indicated for the treatment and prophylaxis of Pneumocystis carinii pneumonia (PCP), particularly in immunocompromised patients such as those with HIV/AIDS.
Clinical Outcomes
- Effectiveness : Clinical trials have shown that this compound is effective in patients who are intolerant to standard therapies like pyrimethamine-sulfadiazine. In one study, 37% of patients had a complete or partial response to treatment after six weeks .
- Dosage : The recommended dosage for PCP treatment is typically 750 mg taken four times daily.
Study | Patient Count | Response Rate | Treatment |
---|---|---|---|
Multicenter trial | 93 | 37% complete/partial response | This compound (750 mg every 6 hours) |
Babesiosis Treatment
This compound has been used in combination with azithromycin for the treatment of babesiosis, a tick-borne disease caused by Babesia species.
Clinical Evidence
- Efficacy : In clinical settings, this compound combined with azithromycin has shown to be effective in treating babesiosis, particularly in patients who are resistant to conventional therapies.
Potential Role in COVID-19 Treatment
Recent studies have explored the potential use of this compound in treating COVID-19. A randomized controlled trial assessed its efficacy but found no significant difference in viral clearance compared to placebo .
Study Findings
- Viral Load Measurement : The study involved measuring SARS-CoV-2 viral loads in hospitalized patients receiving this compound versus placebo. No significant differences were observed over time between the two groups.
Parameter | This compound Group | Placebo Group |
---|---|---|
Initial Viral Load (copies/mL) | 5.25 | 4.79 |
Viral Load Change Over Time | No significant difference observed |
Mechanism of Action
Atovaquone exerts its effects by inhibiting the mitochondrial electron transport chain in susceptible organisms . Specifically, it targets the cytochrome bc1 complex (Complex III), disrupting the production of ATP and pyrimidine biosynthesis . This leads to the collapse of the mitochondrial membrane potential and ultimately causes cell death .
Comparison with Similar Compounds
Atovaquone is similar to other naphthoquinones such as ubiquinone and lawsone. it is unique in its ability to inhibit the mitochondrial electron transport chain in a wide range of pathogens . Other similar compounds include parvaquone and buparvaquone, which are also used as antimicrobial agents . This compound’s broad-spectrum activity and relatively low toxicity make it a valuable therapeutic agent .
Biological Activity
Atovaquone is a hydroxynaphthoquinone compound primarily recognized for its antimalarial and antipneumocystis properties. It acts by selectively inhibiting the mitochondrial electron transport chain in various pathogens, including Plasmodium species and Pneumocystis jirovecii. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and emerging research findings.
This compound's primary mechanism involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis and pyrimidine biosynthesis, which are critical for the survival and replication of certain pathogens.
Key Mechanisms:
- Inhibition of Mitochondrial Function : this compound mimics ubiquinone, leading to selective inhibition of mitochondrial enzymes linked to electron transport.
- Impact on Nucleic Acid Synthesis : The blockade of electron transport indirectly affects nucleic acid synthesis by disrupting metabolic pathways essential for pathogen replication .
- Immune Modulation : Recent studies suggest that this compound may also modulate immune responses, particularly by affecting neutrophil activity and migration in inflammatory conditions .
Antimicrobial Effects
This compound exhibits significant antimicrobial activity against various pathogens:
- Malaria : Effective against Plasmodium falciparum, it is a key component of the combination therapy known as Malarone (this compound-proguanil) used for malaria prophylaxis and treatment .
- Pneumocystis jirovecii : Used as a prophylactic treatment in immunocompromised patients to prevent Pneumocystis pneumonia (PCP) due to its potent activity against this pathogen .
- Emerging Viral Applications : Recent research indicates potential antiviral effects against viruses such as MPXV (Monkeypox virus), with studies showing effective inhibition at low concentrations .
Anti-inflammatory Properties
This compound has been identified as having anti-inflammatory properties, particularly in models of colitis. It promotes the resolution of inflammation by reducing neutrophil accumulation in inflamed tissues. This effect is mediated through mechanisms that suppress neutrophil polarization and migratory ability, suggesting a potential repurposing of this compound for inflammatory bowel diseases .
Case Study 1: Colitis Model
A study demonstrated that this compound significantly reduces neutrophil accumulation in DSS-induced murine colitis models. The drug was shown to suppress CD11b expression on neutrophils, leading to decreased inflammation and enhanced healing processes in the colon .
Case Study 2: Antiviral Activity
Research conducted on the antiviral effects of this compound revealed its capability to inhibit MPXV replication. The study reported a 60% reduction in intracellular viral DNA levels following treatment with this compound, indicating its potential as a therapeutic agent against viral infections .
Comparative Efficacy Table
Pathogen | Efficacy | Mechanism of Action |
---|---|---|
Plasmodium falciparum | High | Inhibition of cytochrome bc1 complex |
Pneumocystis jirovecii | High | Disruption of mitochondrial function |
MPXV | Moderate | Inhibition of DHODH in pyrimidine pathway |
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating Atovaquone's anticancer efficacy in hematologic malignancies?
Methodological Answer: Utilize NSG mouse xenograft models with luciferase-expressing AML cell lines (e.g., THP-1) or patient-derived xenografts to monitor tumor burden via bioluminescence imaging. Include primary pediatric AML specimens for ex vivo testing to validate dose-dependent apoptosis (EC50 <30 µM) . For ovarian cancer, employ 2D cultures and spheroid models to assess proliferation inhibition and stem cell suppression .
Q. How can researchers assess this compound's inhibitory effects on oxidative phosphorylation (OXPHOS) in cancer cells?
Methodological Answer: Measure oxygen consumption rate (OCR) and ATP production using a Seahorse XFe96 Extracellular Flux Analyzer. Pair this with metabolomics (e.g., NMR or LC-MS) to quantify shifts in glycolysis, TCA cycle intermediates, and electron transport chain activity. Validate mitochondrial inhibition via Western blot for cleaved caspase-3 and p-FAK .
Q. What molecular techniques confirm this compound-induced activation of the integrated stress response (ISR)?
Methodological Answer: Perform phospho-specific Western blotting for eIF2α phosphorylation and downstream targets like ATF4, CHOP, and REDD1. Use siRNA knockdown of ATF4 or REDD1 to confirm mechanistic links to mTOR inhibition and apoptosis. RNA-seq can identify stress-response gene expression changes .
Q. How is STAT3 inhibition by this compound validated in hematologic cancer models?
Methodological Answer: Conduct flow cytometry or immunofluorescence to quantify STAT3 phosphorylation (p-STAT3) in primary leukemia blasts. Use gene expression profiling (e.g., Nanostring) to monitor STAT3 target genes (e.g., BCL2, MCL1). Validate functional impact via viability assays in STAT3-dependent vs. independent cell lines .
Q. What assays quantify this compound's impact on cancer stem cell (CSC) populations?
Methodological Answer: Employ mammosphere assays (for breast CSCs) or ALDH+/CD44+ sorting (for AML/ovarian CSCs) to measure self-renewal capacity. Combine with Annexin V/PI staining to assess apoptosis under anchorage-independent conditions .
Advanced Research Questions
Q. How can contradictory data on this compound's IC50 values across cancer cell lines be reconciled?
Methodological Answer: Investigate cell line heterogeneity in OXPHOS dependency using metabolic flux analysis. For example, AML blasts reliant on OXPHOS show lower IC50 values (~10 µM) compared to glycolytic subtypes. Normalize results to mitochondrial membrane potential (ΔΨm) via TMRE staining .
Q. What molecular techniques identify this compound resistance mechanisms in cancer models?
Methodological Answer: Perform whole-exome sequencing of resistant clones to detect mutations in mitochondrial complex III (e.g., cytochrome b Y268S). Validate resistance via CRISPR knock-in of identified mutations and assess OCR recovery. For malaria parallels, cross-reference PfCYTb mutation databases .
Q. What are the implications of this compound's dual inhibition of mitochondrial complex III and STAT3 signaling?
Methodological Answer: Use dual-reporter assays (e.g., Seahorse OCR + STAT3 luciferase) to dissect contributions of each pathway. In xenografts, compare tumor regression in STAT3-activated vs. OXPHOS-dependent models. Prioritize metabolomic profiling to distinguish dominant mechanisms in specific cancer subtypes .
Q. How does this compound synergize with chemotherapeutic agents in resistant cancers?
Methodological Answer: Test combinations with Tecovirimat (for MPXV) or paclitaxel (for breast cancer) using Chou-Talalay synergy assays. In paclitaxel-resistant 4T1 tumors, co-administer this compound (40 mg/kg/day orally) and monitor HER2/β-catenin suppression via IHC .
Q. What metabolic profiling approaches elucidate this compound's impact on cancer cell energetics?
Methodological Answer: Apply 13C-glucose tracing to track carbon flux through glycolysis and TCA cycle. Couple with extracellular acidification rate (ECAR) measurements to quantify compensatory glycolysis post-OXPHOS inhibition. Use Seahorse Mito Stress Tests to map electron transport chain vulnerabilities .
Q. Key Data Contradictions & Resolutions
- Efficacy in Pregnancy: While in vitro studies show safety, conflicting clinical data (e.g., U.S. military reports on fetal loss) necessitate cautious interpretation. Use placental barrier models with primary trophoblasts to assess drug transfer .
- Plasma Concentration Thresholds: Treatment failures in PCP correlate with plasma levels <5 µg/mL. Validate therapeutic thresholds for cancer using pharmacokinetic modeling (e.g., 40–80 µM in AML) and adjust dosing in murine trials .
Q. Experimental Design Recommendations
- Dosing: For in vivo studies, administer 40 mg/kg/day orally (equivalent to human 750 mg BID) in NSG mice. Monitor plasma levels via HPLC to ensure target engagement .
- Controls: Include ubiquinone (CoQ10) as a negative control in mitochondrial assays to confirm this compound's specificity for complex III .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022629, DTXSID20916694 | |
Record name | Atovaquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble, Practically insol in water. | |
Record name | Atovaquone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATOVAQUONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death. | |
Record name | Atovaquone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATOVAQUONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetonitrile | |
CAS No. |
94015-53-9, 95233-18-4, 137732-39-9 | |
Record name | BW-A 566C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atovaquone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atovaquone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATOVAQUONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Atovaquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATOVAQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ATOVAQUONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216-219 °C | |
Record name | ATOVAQUONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.